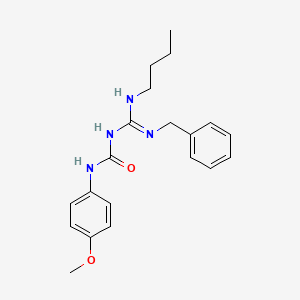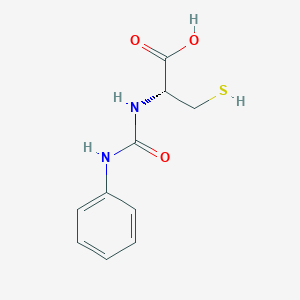
N-(Phenylcarbamoyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylcarbamoyl)-L-cysteine: is an organic compound that consists of a phenylcarbamoyl group attached to the amino acid L-cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: L-cysteine and phenyl isocyanate.
Solvent: A suitable solvent such as dichloromethane or acetonitrile.
Temperature: The reaction is usually conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenylcarbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.
Wissenschaftliche Forschungsanwendungen
N-(Phenylcarbamoyl)-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
N-(Phenylcarbamoyl)-L-cysteine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-D-cysteine and N-(Phenylcarbamoyl)-L-serine. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, leading to differences in their chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- N-(Phenylcarbamoyl)-D-cysteine
- N-(Phenylcarbamoyl)-L-serine
- N-(Phenylcarbamoyl)-L-alanine
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Eigenschaften
CAS-Nummer |
827612-85-1 |
|---|---|
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
(2R)-2-(phenylcarbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-9(14)8(6-16)12-10(15)11-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1 |
InChI-Schlüssel |
UWFUPIFVLRGXIJ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)
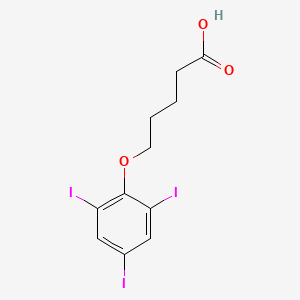

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)
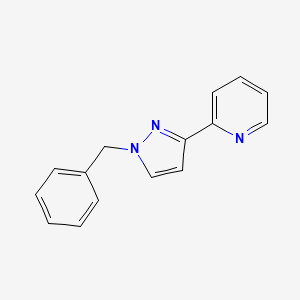

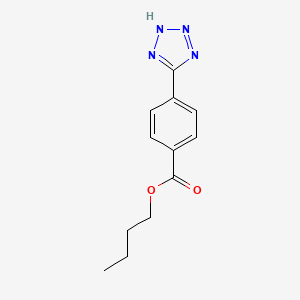
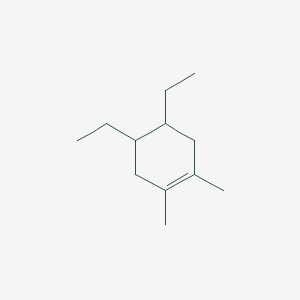
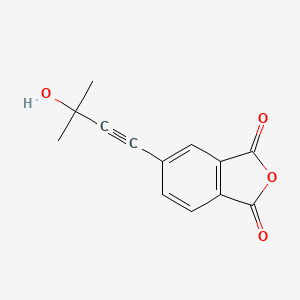
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
